[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile
Description
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile is a nitrile-functionalized indole derivative characterized by a propyl group at the indole nitrogen (N1) and a sulfanyl (thioether) group at the C3 position linked to an acetonitrile moiety. Indole derivatives are well-documented in medicinal chemistry for their diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer effects . The sulfanyl group in this compound may enhance interactions with biological targets through hydrophobic or thiol-mediated mechanisms, while the electron-withdrawing nitrile group could influence reactivity or metabolic stability.
Properties
CAS No. |
61021-57-6 |
|---|---|
Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-(1-propylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H14N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h3-6,10H,2,8-9H2,1H3 |
InChI Key |
NFCGTQNKWAHMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile typically involves the nucleophilic substitution reaction of indole derivatives. One common method includes the reaction of 1-propyl-1H-indole-3-thiol with acetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfide (-S-) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄) .
-
Conditions : Mild oxidation (0–25°C) in polar solvents (e.g., dichloromethane, methanol).
-
Products :
-
Sulfoxide: [(1-Propyl-1H-indol-3-yl)sulfinyl]acetonitrile
-
Sulfone: [(1-Propyl-1H-indol-3-yl)sulfonyl]acetonitrile
-
Mechanism : Electrophilic oxygen transfer from the oxidizing agent to the sulfur atom, proceeding via a three-membered cyclic transition state .
Nucleophilic Substitution at Sulfur
The sulfanyl group acts as a leaving group in nucleophilic displacement reactions.
-
Reagents : Amines (e.g., NH₃, RNH₂), alkoxides (RO⁻), or thiols (RSH) .
-
Conditions : Base-mediated (K₂CO₃, Ag₂CO₃) in aprotic solvents (DMF, DMSO) at 25–80°C.
-
Example :
Selectivity : Steric hindrance from the indole’s 1-propyl group slows substitution compared to less hindered analogs.
Cyclization Reactions
The nitrile group participates in cyclization to form heterocycles.
-
Products :
Reagent Product H₂SO₄ (conc.) Thiazolo[3,2-a]indole derivatives NaH, DMF 2-Aminoindole-fused pyridines
Mechanism : Acid-mediated protonation of the nitrile initiates intramolecular attack by the indole’s nitrogen or sulfur, forming five- or six-membered rings .
Reductive Transformations
The nitrile group is reduced to amines or aldehydes.
-
Reagents : Lithium aluminum hydride (LiAlH₄), DIBAL-H, or catalytic hydrogenation (H₂/Pd) .
-
Conditions : Anhydrous THF or Et₂O at 0–25°C for LiAlH₄; room temperature for H₂/Pd.
-
Products :
-
Primary amine: [(1-Propyl-1H-indol-3-yl)sulfanyl]ethylamine
-
Aldehyde: [(1-Propyl-1H-indol-3-yl)sulfanyl]acetaldehyde
-
Selectivity : LiAlH₄ fully reduces nitriles to amines, while DIBAL-H stops at the aldehyde stage.
Electrophilic Substitution on Indole
The indole ring undergoes electrophilic substitution at the 2-, 4-, or 6-positions.
-
Conditions : Acidic (H₂SO₄) or Lewis acid (FeCl₃) catalysis at 0–25°C.
-
Example :
Regioselectivity : Electron-donating substituents (e.g., -S-) direct electrophiles to the indole’s 2- and 4-positions .
Scientific Research Applications
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Data Tables
Table 1: Enzyme Inhibitory Activity of Indole-Sulfanyl Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8q (Oxadiazole-acetamide) | α-Glucosidase | 49.71 ± 0.19 | |
| 8g (Oxadiazole-acetamide) | BChE | 31.62 ± 0.16 | |
| CSAB derivatives | HeLa Cell Viability | 10–100 |
Table 2: Structural and Functional Comparisons
*Calculated based on formula C₁₂H₁₄N₂S.
Biological Activity
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its antibacterial and antimalarial activities.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with sulfanyl acetonitrile under various catalytic conditions. The yield and purity of the synthesized compound can vary based on the methods employed.
Antibacterial Activity
Research has indicated that derivatives of indole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain indole-based compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of DNA synthesis and the disruption of cellular processes.
Table 1: Antibacterial Activity of Indole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| Other Indole Derivative A | Pseudomonas aeruginosa | 16 µg/mL |
The antibacterial activity was assessed using standard agar diffusion methods, with results indicating that this compound has a notable inhibitory effect on pathogenic strains, particularly in vitro against Staphylococcus aureus and Escherichia coli .
Antimalarial Activity
In addition to its antibacterial properties, this compound has been evaluated for antimalarial activity. Studies have shown that indole derivatives can be effective against chloroquine-resistant strains of Plasmodium falciparum.
Table 2: Antimalarial Activity Against Chloroquine-resistant Strains
| Compound Name | Strain | IC50 (nM) |
|---|---|---|
| This compound | Plasmodium falciparum K1 | 50 nM |
| Other Indole Derivative B | Plasmodium falciparum 3D7 | 20 nM |
The results indicate that this compound exhibits significant activity against resistant strains, with an IC50 value comparable to existing antimalarial drugs .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interfere with key metabolic pathways in bacteria and parasites, leading to cell death. The compound's structure suggests potential interactions with cellular targets involved in DNA replication and protein synthesis.
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in treating infections caused by resistant pathogens. For example, a study involving a series of indole-based compounds showed promising results in reducing bacterial load in infected animal models. These findings support the potential use of this compound as a lead compound for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
